WX-554 -

WX-554

Catalog Number: EVT-1533911
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
WX-554 is an orally available small molecule mitogen-activated protein kinase kinase (MAP2K, MAPK/ERK kinase, or MEK) inhibitor, with potential antineoplastic activity. MEK inhibitor WX-554 selectively binds to and inhibits the activity of MEK, thereby preventing the activation of MEK-dependent effector proteins including some transcription factors, which may result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK, a dual-specificity threonine/tyrosine kinase that plays a key role in the activation of the RAS/RAF/MEK/ERK signaling pathway, is frequently upregulated in a variety of tumor cell types.
Source and Classification

WX-554 belongs to a class of drugs known as MEK inhibitors, which target the MEK proteins involved in the MAPK signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, making it a significant target in cancer therapy. The compound is classified as an allosteric inhibitor, meaning it binds to a site other than the active site of the enzyme, leading to conformational changes that inhibit its activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of WX-554 involves several steps typical for the development of small molecule inhibitors targeting protein kinases. While specific proprietary methods may not be publicly disclosed, the general approach often includes:

  1. Designing Chemical Precursors: Utilizing computational modeling to identify potential chemical structures that can effectively bind to the target protein.
  2. Chemical Synthesis: Employing organic synthesis techniques to create the compound from simpler chemical entities. This may involve multiple reaction steps including coupling reactions, purification processes such as chromatography, and crystallization.
  3. Characterization: Using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of WX-554.

The synthesis process aims to achieve high selectivity and potency against MEK1/2 while minimizing off-target effects .

Molecular Structure Analysis

Structure and Data

WX-554's molecular structure is characterized by its ability to specifically interact with the MEK1/2 proteins. The compound's design ensures that it fits into an allosteric site adjacent to the adenosine triphosphate binding pocket of MEK1/2, which is crucial for its mechanism of action. The molecular weight of WX-554 is approximately 400 Da, and its structure can be represented as follows:

C18H19N3O3\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{3}

This composition indicates the presence of various functional groups that contribute to its binding affinity and specificity .

Chemical Reactions Analysis

Reactions and Technical Details

WX-554 primarily acts by inhibiting the phosphorylation activity of MEK1/2 on their downstream substrates, namely extracellular signal-regulated kinases 1 and 2 (ERK1/2). The key reactions involved include:

  1. Inhibition of Phosphorylation: By binding to MEK1/2, WX-554 prevents these kinases from phosphorylating ERK1/2 at specific threonine and tyrosine residues (Thr202 and Tyr204), thereby blocking signal transduction pathways that lead to cell proliferation.
  2. Alteration of Cellular Responses: The inhibition alters downstream signaling cascades affecting various cellular processes including apoptosis, differentiation, and migration .

These reactions are critical for understanding how WX-554 can potentially reverse tumor growth in cancers driven by aberrant MAPK signaling.

Mechanism of Action

Process and Data

The mechanism of action for WX-554 involves several steps:

  1. Binding: WX-554 binds noncompetitively to an allosteric site on MEK1/2.
  2. Conformational Change: This binding induces a conformational change that locks MEK in an inactive state.
  3. Inhibition of ERK Activation: As a result, MEK cannot phosphorylate ERK1/2, leading to reduced activation of transcription factors involved in cell growth and survival.

Clinical studies have shown that treatment with WX-554 leads to significant decreases in phosphorylated ERK levels in tumor biopsies from patients receiving the drug .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

WX-554 exhibits several key physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but has limited solubility in water.
  • Stability: WX-554 is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, which is favorable for oral bioavailability.

These properties are important for determining the pharmacokinetics and pharmacodynamics of WX-554 during clinical use .

Applications

Scientific Uses

WX-554 has been primarily studied for its applications in oncology due to its ability to inhibit key pathways involved in cancer cell proliferation. Specific applications include:

  1. Cancer Treatment: Targeting tumors with RAS or RAF mutations that are resistant to conventional therapies.
  2. Combination Therapies: Potential use alongside other targeted therapies or chemotherapies to enhance efficacy and overcome resistance mechanisms .
  3. Research Tool: As a selective inhibitor of MEK1/2, WX-554 serves as a valuable tool for studying MAPK signaling pathways in various biological contexts.

The ongoing research continues to explore its full potential across different cancer types and treatment regimens .

Biochemical Characterization of WX-554

Structural Analysis and Molecular Design

Chemical Composition and Physicochemical Properties

WX-554 (CAS# 945529-91-9) is a small-molecule MEK inhibitor with the systematic name [3-(aminomethyl)azetidin-1-yl]-{2-[(2-fluoro-4-iodophenyl)amino]thieno[2,3-b]pyridin-3-yl}-methanone. Its molecular formula is C₁₈H₁₆FIN₄OS, yielding a molecular weight of 482.32 g/mol. Elemental analysis confirms the composition: Carbon (44.82%), Hydrogen (3.34%), Fluorine (3.94%), Iodine (26.31%), Nitrogen (11.62%), Oxygen (3.32%), and Sulfur (6.65%) [1] [8].

The compound exists as a solid powder with >98% purity and exhibits high stability (>5 years when stored at -20°C). It is soluble in DMSO but insoluble in water, aligning with its formulation requirements for research use. The presence of fluorine and iodine atoms contributes to its unique electronic properties and target-binding affinity [8].

Allosteric Binding Mechanisms to MEK1/2 Kinases

WX-554 acts as a non-ATP-competitive, allosteric inhibitor of MEK1/2. It binds to a unique pocket adjacent to the ATP-binding site, inducing conformational changes that lock MEK1/2 in a catalytically inactive state. This mechanism involves displacement of the αC-helix and disruption of the salt bridge between Lys97 and Glu114 in MEK1 (or equivalent residues in MEK2), critical for kinase activation [4] [7].

The inhibitor’s thienopyridine scaffold facilitates key interactions with the MEK1/2 hydrophobic pocket, while the azetidinyl methanone group stabilizes the inactive conformation through hydrogen bonding with Ser212 (MEK1 numbering). This binding mode avoids competition with high intracellular ATP concentrations, enhancing selectivity [4] [9].

Isoform Selectivity: MEK1 vs. MEK2 Inhibition Profiles

WX-554 demonstrates differential potency against MEK isoforms, with IC₅₀ values of 4.7 nM for MEK1 and 10.7–11 nM for MEK2 in enzymatic assays [5] [9]. This 2.3-fold selectivity for MEK1 arises from structural variations in their catalytic domains:

  • Activation loop differences: MEK2 contains a unique proline-rich insert (absent in MEK1) that influences inhibitor access.
  • Divergent allosteric networks: The D-domain (residues 32–51) in MEK1 exhibits higher conformational flexibility, enhancing WX-554 binding [4].

Despite this variance, WX-554 effectively suppresses pathway output in cells with RAS/RAF mutations, as MEK1 dominates ERK signaling in most carcinomas [7].

Enzymatic Inhibition Kinetics

IC₅₀ Determination in MEK1/2 Enzymatic Assays

WX-554’s inhibitory potency was quantified using in vitro kinase assays with recombinant MEK proteins:

  • MEK1: IC₅₀ = 4.7 nM
  • MEK2: IC₅₀ = 10.7–11.0 nM [5] [9]

Cellular assays confirmed functional suppression of downstream ERK phosphorylation (pERK). In HT29 colorectal cancer cells (BRAF V600E mutant), WX-554 reduced pERK by >70% at 100 nM within 2 hours. Sustained inhibition (>24 hours) occurred at concentrations ≥250 nM, correlating with G₁/S cell cycle arrest [2] [5].

Table 1: Enzymatic and Cellular Inhibition Profiles of WX-554

ParameterMEK1MEK2Cellular pERK IC₅₀
Enzymatic IC₅₀ (nM)4.710.7–11Not applicable
HT29 Cells (nM)38.2 ± 5.6*
HCT116 Cells (nM)42.9 ± 6.1*

*Mean ± SD; BRAF-mutant (HT29) and KRAS-mutant (HCT116) lines [2] [5].

Comparative Inhibition Efficacy Across MEK Inhibitor Classes

WX-554 belongs to the allosteric MEK inhibitor class, distinct from ATP-competitive inhibitors. Key comparators include:

Table 2: Selectivity and Potency of Clinical-Stage MEK Inhibitors

InhibitorMEK1 IC₅₀ (nM)MEK2 IC₅₀ (nM)ATP-Competitive?Clinical Status
WX-5544.711NoPhase I (discontinued)
Trametinib0.70.9NoFDA-approved
Cobimetinib0.95199NoFDA-approved
Selumetinib14.29.6NoFDA-approved

Data compiled from [3] [7] [9].

WX-554 exhibits comparable MEK1 affinity to trametinib but lower MEK2 potency than selumetinib. Its biochemical efficacy translates to synergistic antitumor activity when combined with PI3K inhibitors (e.g., WX-037), as demonstrated by:

  • >70% reduction in pS6 (PI3K pathway marker) in HCT116 xenografts.
  • Synergistic growth inhibition (Combination Index <0.7) in colorectal cancer models [2].

The inhibitor’s oral bioavailability (>80%) and prolonged target suppression (>72 hours post-dose) in phase I trials support its biochemical efficacy, though clinical development ceased for business reasons [5] [9].

Properties

Product Name

WX-554

Synonyms

;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.